molecular formula C15H12O4S B13703226 Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate

Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate

Cat. No.: B13703226
M. Wt: 288.3 g/mol
InChI Key: DGOLZCBRSHFMJB-UHFFFAOYSA-N
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Description

MFCD18073922, also known as Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate, is a chemical compound with the molecular formula C15H12O4S and a molecular weight of 288.32 g/mol . This compound is notable for its unique structure, which includes a benzofuran ring system substituted with a thienyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate typically involves the condensation of 2-thiophenecarboxaldehyde with 5-hydroxybenzofuran-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using ethyl alcohol and an acid catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-Hydroxy-2-(2-furyl)benzofuran-3-carboxylate
  • Ethyl 5-Hydroxy-2-(2-pyridyl)benzofuran-3-carboxylate
  • Ethyl 5-Hydroxy-2-(2-phenyl)benzofuran-3-carboxylate

Uniqueness

Ethyl 5-Hydroxy-2-(2-thienyl)benzofuran-3-carboxylate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H12O4S

Molecular Weight

288.3 g/mol

IUPAC Name

ethyl 5-hydroxy-2-thiophen-2-yl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C15H12O4S/c1-2-18-15(17)13-10-8-9(16)5-6-11(10)19-14(13)12-4-3-7-20-12/h3-8,16H,2H2,1H3

InChI Key

DGOLZCBRSHFMJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CS3

Origin of Product

United States

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